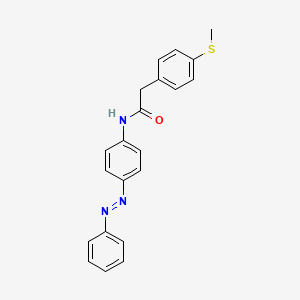
1,3-Diisopropyl-benzimidazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisopropyl-benzimidazolium iodide is a chemical compound with the molecular formula C13H19IN2. It belongs to the class of benzimidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diisopropyl-benzimidazolium iodide can be synthesized through the alkylation of benzimidazole derivatives. One common method involves the reaction of benzimidazole with isopropyl iodide in the presence of a base such as sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction typically proceeds under mild conditions, resulting in the formation of the desired benzimidazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diisopropyl-benzimidazolium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with metals, which are useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide results in the formation of 1,3-Diisopropyl-benzimidazolium azide .
Applications De Recherche Scientifique
1,3-Diisopropyl-benzimidazolium iodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Diisopropyl-benzimidazolium iodide involves its interaction with molecular targets through its benzimidazolium core. In antiviral applications, it inhibits viral replication by targeting specific viral enzymes, such as the papain-like protease (PLpro) in SARS-CoV-2. This inhibition is achieved through the removal of zinc from the enzyme’s binding domain, leading to the disruption of its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-benzimidazolium iodide: Similar in structure but with methyl groups instead of isopropyl groups.
1,3-Diisopropyl-5-methoxy-benzimidazolium iodide: Contains an additional methoxy group, which alters its reactivity and applications.
Uniqueness
1,3-Diisopropyl-benzimidazolium iodide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in the synthesis of N-heterocyclic carbenes and in antiviral research .
Propriétés
Formule moléculaire |
C13H19IN2 |
|---|---|
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
1,3-di(propan-2-yl)benzimidazol-3-ium;iodide |
InChI |
InChI=1S/C13H19N2.HI/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;/h5-11H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GBPXZGGGKVOMNL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14121996.png)
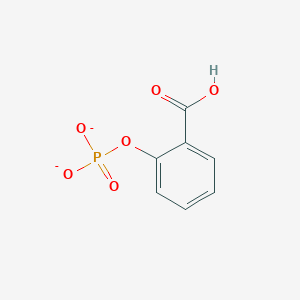
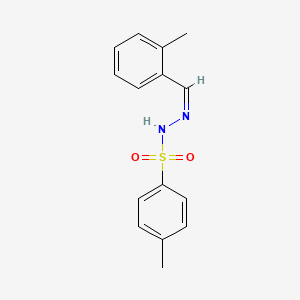
![4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14122022.png)
![[(2S)-1-[(3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B14122025.png)
![7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14122031.png)
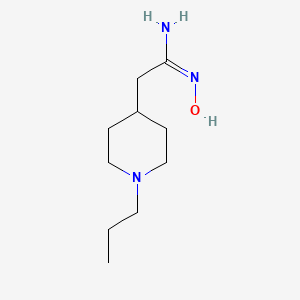
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14122042.png)
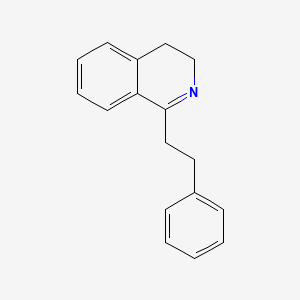
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122057.png)
![9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
![Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14122067.png)

